![molecular formula C17H23NO5 B2889757 (Z)-But-2-enedioic acid;N-methyl-1-(oxolan-2-yl)-2-phenylethanamine CAS No. 2247108-52-5](/img/structure/B2889757.png)
(Z)-But-2-enedioic acid;N-methyl-1-(oxolan-2-yl)-2-phenylethanamine
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Overview
Description
(Z)-But-2-enedioic acid;N-methyl-1-(oxolan-2-yl)-2-phenylethanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as methylenedioxyphenylpropanamine or MDP2P. It is a precursor to the production of amphetamine and methamphetamine, which are commonly used as stimulants. However,
Mechanism of Action
The mechanism of action of (Z)-But-2-enedioic acid;N-methyl-1-(oxolan-2-yl)-2-phenylethanamine and its derivatives is not fully understood. However, it is believed that they act on the monoamine neurotransmitter systems in the brain, particularly the dopamine and serotonin systems. These compounds are known to inhibit the reuptake of these neurotransmitters, leading to increased levels of dopamine and serotonin in the synaptic cleft. This increased neurotransmitter activity is thought to be responsible for the therapeutic effects of these compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-But-2-enedioic acid;N-methyl-1-(oxolan-2-yl)-2-phenylethanamine and its derivatives have been extensively studied. These compounds are known to have stimulant effects on the central nervous system, leading to increased alertness, focus, and energy. They can also cause feelings of euphoria and increased sociability. However, these compounds can also have negative effects, such as increased heart rate and blood pressure, insomnia, and anxiety.
Advantages and Limitations for Lab Experiments
The advantages of (Z)-But-2-enedioic acid;N-methyl-1-(oxolan-2-yl)-2-phenylethanamine and its derivatives for lab experiments include their well-established synthesis methods and their potential applications in medicinal chemistry. However, their use in research is limited by their association with illicit drug production, which can make it difficult to obtain funding and approval for research projects.
Future Directions
There are several future directions for research on (Z)-But-2-enedioic acid;N-methyl-1-(oxolan-2-yl)-2-phenylethanamine and its derivatives. One area of interest is the development of new derivatives with improved pharmacological properties and reduced side effects. Another area of interest is the investigation of the long-term effects of these compounds on the brain and other organs. Additionally, researchers are interested in exploring the potential applications of these compounds in other fields, such as agriculture and materials science.
In conclusion, (Z)-But-2-enedioic acid;N-methyl-1-(oxolan-2-yl)-2-phenylethanamine is a chemical compound with potential applications in various fields of scientific research beyond its use as a precursor to illicit drugs. Its synthesis methods have been extensively studied and optimized, and its derivatives have shown promising results as potential treatments for psychiatric disorders. However, the use of these compounds in research is limited by their association with illicit drug production, and further research is needed to fully understand their mechanism of action and potential applications.
Synthesis Methods
(Z)-But-2-enedioic acid;N-methyl-1-(oxolan-2-yl)-2-phenylethanamine can be synthesized through several methods. One of the most common methods is the Wacker oxidation of safrole, which is a component of sassafras oil. Another method involves the reductive amination of 3,4-methylenedioxyphenylacetone with methylamine. These methods have been extensively studied and optimized for the production of (Z)-But-2-enedioic acid;N-methyl-1-(oxolan-2-yl)-2-phenylethanamine with high yields and purity.
Scientific Research Applications
(Z)-But-2-enedioic acid;N-methyl-1-(oxolan-2-yl)-2-phenylethanamine has been studied for its potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. Researchers have synthesized and tested various derivatives of (Z)-But-2-enedioic acid;N-methyl-1-(oxolan-2-yl)-2-phenylethanamine for their pharmacological activities. Some of these derivatives have shown promising results as potential treatments for depression, anxiety, and other psychiatric disorders.
properties
IUPAC Name |
(Z)-but-2-enedioic acid;N-methyl-1-(oxolan-2-yl)-2-phenylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.C4H4O4/c1-14-12(13-8-5-9-15-13)10-11-6-3-2-4-7-11;5-3(6)1-2-4(7)8/h2-4,6-7,12-14H,5,8-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVCMTKUTMIWCB-BTJKTKAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C2CCCO2.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(CC1=CC=CC=C1)C2CCCO2.C(=C\C(=O)O)\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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